molecular formula C34H39O6- B14351638 4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate CAS No. 90549-77-2

4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate

Cat. No.: B14351638
CAS No.: 90549-77-2
M. Wt: 543.7 g/mol
InChI Key: JRHPOPYVQJIQJT-UHFFFAOYSA-M
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Description

4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate is an organic compound with a complex structure It consists of a benzoate group attached to a phenylmethoxycarbonyl group, which is further linked to a dodecyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with dodecyl bromide in the presence of a base to form the dodecyloxybenzoate intermediate. This intermediate is then reacted with phenylmethanol and a suitable coupling agent to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active compounds that interact with specific pathways. The dodecyloxy group enhances its solubility in lipid membranes, facilitating its transport and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate is unique due to its combination of ester and dodecyloxy groups, which confer distinct chemical and physical properties. Its amphiphilic nature makes it suitable for applications in both aqueous and lipid environments, setting it apart from similar compounds .

Properties

CAS No.

90549-77-2

Molecular Formula

C34H39O6-

Molecular Weight

543.7 g/mol

IUPAC Name

4-[(4-dodecoxycarbonylphenyl)-phenylmethoxy]carbonylbenzoate

InChI

InChI=1S/C34H40O6/c1-2-3-4-5-6-7-8-9-10-14-25-39-33(37)29-21-17-27(18-22-29)31(26-15-12-11-13-16-26)40-34(38)30-23-19-28(20-24-30)32(35)36/h11-13,15-24,31H,2-10,14,25H2,1H3,(H,35,36)/p-1

InChI Key

JRHPOPYVQJIQJT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C(=O)[O-]

Origin of Product

United States

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